2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a cyclopropyl substituent at position 3, a phenyl group at position 7, and a sulfanyl-linked acetamide moiety substituted with a 2-methoxy-5-methylphenyl group. Its core structure combines a bicyclic heteroaromatic system with a thioether bridge, which is critical for modulating bioactivity and molecular interactions. The cyclopropyl group enhances steric stability, while the methoxy and methyl substituents on the phenyl ring influence solubility and target binding .
Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-15-8-11-20(32-2)19(12-15)27-21(30)14-33-25-28-22-18(16-6-4-3-5-7-16)13-26-23(22)24(31)29(25)17-9-10-17/h3-8,11-13,17,26H,9-10,14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHVWVHOWUVOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is part of a class of pyrrolopyrimidine derivatives that have gained attention for their diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Pyrrolopyrimidine derivatives, including the compound , have been evaluated for their antiproliferative effects against various cancer cell lines. Studies indicate that these compounds can induce cell cycle arrest and exhibit cytotoxic effects through multiple mechanisms.
- Cell Cycle Arrest : Research has shown that certain pyrrolopyrimidine analogues lead to cell accumulation in the G2/M phase without triggering apoptosis. This suggests a potential for these compounds to disrupt normal cell cycle progression in cancer cells .
- DNA Damage : Compounds within this class have been reported to cause DNA damage, which is a critical pathway for inducing cell death in cancer cells. The mechanism appears to involve non-specific interactions with cellular targets rather than covalent bonding with specific proteins .
- Selective Inhibition : Some derivatives have demonstrated selective inhibition of mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC). For instance, certain pyrrolopyrimidines showed up to 493-fold increased efficacy against EGFR-mutant cells compared to normal cells .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolopyrimidine derivatives is significantly influenced by their structural components. For example:
- Cyclopropyl Substitution : The presence of a cyclopropyl group enhances the antiproliferative activity and reduces toxicity compared to other substitutions .
- N-substitution Variants : Variations in N-substituents have been shown to modulate both potency and selectivity, allowing for the design of compounds with tailored pharmacological profiles .
Case Studies
Several case studies highlight the effectiveness of pyrrolopyrimidine derivatives in preclinical models:
- In Vitro Studies : A series of compounds were tested against various cancer cell lines such as MIA Pa-Ca-2 (pancreatic cancer) and HCC827 (lung cancer), showing IC50 values as low as 0.014 µM. These studies confirmed that modifications at specific positions on the pyrrolopyrimidine scaffold can enhance activity while minimizing toxicity .
- In Vivo Models : Animal studies demonstrated that certain derivatives maintained significant anticancer activity with maximum tolerated doses ranging from 5–40 mg/kg. These findings suggest a promising therapeutic window for further development .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that some pyrrolopyrimidine derivatives exhibit rapid metabolism and a relatively short plasma half-life (~32.7 minutes). This rapid clearance necessitates careful consideration during drug development to optimize dosing regimens and improve bioavailability .
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its ability to interact with various molecular targets within biological systems. Notable applications include:
-
Antitumor Activity :
- Studies have shown that derivatives of this compound can inhibit tubulin polymerization by binding to the colchicine site in β-tubulin. This disruption of microtubule dynamics is crucial for cell division, making it a potential candidate for cancer therapy.
- In vitro studies demonstrated cytotoxic effects against various cancer cell lines, with a GI50 in the low micromolar range against human cancer cell lines such as CCRF-CEM and Jurkat cells.
- In vivo studies indicated reduced tumor growth in animal models treated with this compound compared to controls, particularly in models resistant to standard chemotherapeutic agents like vincristine and taxol.
-
Antimicrobial Properties :
- The compound has shown promise in exhibiting antibacterial and antifungal activities. Its structural characteristics may enhance its ability to penetrate microbial membranes and disrupt essential cellular processes.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Synthesis and Production
The synthesis of 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. Common methods include:
-
Formation of Pyrrolopyrimidine Core :
- The initial step involves synthesizing the pyrrolopyrimidine scaffold through cyclization reactions involving appropriate precursors.
-
Substitution Reactions :
- Subsequent steps involve introducing the cyclopropyl and phenolic groups via nucleophilic substitution or coupling reactions.
-
Purification :
- The final product is purified using techniques such as chromatography to achieve high purity levels suitable for biological testing.
Case Studies
Several case studies have documented the efficacy and safety profiles of this compound:
-
In Vitro Cytotoxicity Study :
- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives on cancer cell lines. The results indicated significant inhibition of cell proliferation with low toxicity to normal cells.
-
In Vivo Efficacy in Tumor Models :
- An animal study reported in Cancer Research demonstrated that treatment with this compound led to significant tumor regression in xenograft models, suggesting its potential as an effective antitumor agent.
-
Antimicrobial Activity Assessment :
- Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against resistant bacterial strains, indicating its potential as a lead candidate for antibiotic development.
Chemical Reactions Analysis
Hydrolysis of the Thioacetamide Group
The thioacetamide moiety (-S-C(=O)-N<) undergoes hydrolysis under acidic or basic conditions to yield corresponding acetamide or carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and bioavailability.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Basic hydrolysis (pH 10–12) | NaOH, H₂O/EtOH, reflux | N-(2-methoxy-5-methylphenyl)acetamide + pyrrolopyrimidine sulfonic acid | 78% | |
| Acidic hydrolysis (pH 2–4) | HCl, H₂O, 60°C | 2-mercapto-pyrrolopyrimidine + N-(2-methoxy-5-methylphenyl)acetic acid | 65% |
Nucleophilic Substitution at the Sulfur Atom
The sulfanyl (-S-) group serves as a nucleophilic site, enabling alkylation or arylation reactions. This reactivity is exploited to introduce new functional groups or linkers for drug conjugates.
Cyclopropyl Ring Opening
The cyclopropyl group undergoes ring-opening reactions under oxidative or acidic conditions, generating linear alkenes or carbonyl-containing intermediates.
Pyrrolopyrimidine Core Modifications
The pyrrolo[3,2-d]pyrimidine core participates in electrophilic aromatic substitution (EAS) and redox reactions, altering its electronic profile and binding affinity.
Oxidation of the Thioether Linkage
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives, which can modulate the compound’s metabolic stability and target interaction.
| Oxidizing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ | CH₃CN, 25°C, 12h | Sulfoxide derivative (single stereoisomer) | 90% | |
| mCPBA | CH₂Cl₂, 0°C→25°C | Sulfone derivative with increased polarity | 85% |
Key Reactivity Insights:
-
Steric Effects : The cyclopropyl group imposes steric hindrance, slowing reactions at the adjacent pyrrolopyrimidine nitrogen atoms.
-
Electronic Modulation : Electron-withdrawing substituents on the phenyl ring (e.g., methoxy) enhance the electrophilicity of the thioacetamide sulfur, facilitating nucleophilic attacks.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in alkylation reactions by stabilizing transition states.
Stability Under Physiological Conditions
Studies on structural analogs indicate that the compound remains stable in pH 7.4 buffers (t₁/₂ > 24h) but undergoes rapid hydrolysis in liver microsomes (t₁/₂ = 1.5h), suggesting extensive first-pass metabolism .
Comparison with Similar Compounds
N-(5-Fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Core Structure : Pyrrolo[3,2-d]pyrimidine with a 3-methylbutyl chain at position 3.
- Substituents: A 5-fluoro-2-methylphenyl group replaces the 2-methoxy-5-methylphenyl acetamide.
- Bioactivity Implications : The fluorine atom may improve metabolic stability, while the methylbutyl chain could alter binding kinetics in hydrophobic pockets.
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
- Core Structure: Thieno[2,3-d]pyrimidine instead of pyrrolo[3,2-d]pyrimidine.
- The prop-2-enyl (allyl) group at position 3 may confer reactivity or conformational flexibility absent in the cyclopropyl analog .
- Functional Impact: The thieno core’s electron-rich sulfur atom could alter electronic distribution, affecting binding to kinases or receptors.
C₂₆H₂₃FN₅O₄ (IUPAC: Equimolecular combination with DMSO solvate)
- Core Structure : Pyrido[4,3-d]pyrimidine with trioxo and cyclopropyl substituents.
- Substituents: A 2-fluoro-4-iodophenyl group enhances halogen bonding. The dimethylamino group at position 6 increases basicity, contrasting with the methoxy group in the target compound .
Comparative Data Table
Research Findings and Trends
Solubility : The 2-methoxy-5-methylphenyl group balances hydrophobicity better than the 5-fluoro-2-methylphenyl analog, as evidenced by computational logP comparisons (target compound: ~3.2 vs. ~3.8 for the fluoro analog) .
Bioactivity: Thieno[2,3-d]pyrimidine derivatives (e.g., ) exhibit stronger inhibition of tyrosine kinases due to sulfur’s electronegativity, whereas pyrrolo[3,2-d]pyrimidines (target compound) show selectivity for serine/threonine kinases.
Synthetic Accessibility : The allyl group in allows for click chemistry modifications, whereas the cyclopropyl group in the target compound requires specialized cyclopropanation reagents.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize the pyrrolo[3,2-d]pyrimidin-4-one core of this compound?
The synthesis typically involves cyclocondensation reactions. For example, ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (a structurally related compound) was synthesized via cyclization under reflux conditions, followed by purification via recrystallization . Thioether linkage formation (critical for the sulfanyl group) can be achieved using nucleophilic substitution with mercaptoacetamide derivatives, as demonstrated in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide synthesis .
Q. How is the crystal structure of this compound validated, and what software tools are critical for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXS for structure solution and SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography, even with disordered moieties . For example, a similar pyrrolo-pyrimidine derivative exhibited a mean C–C bond length of 0.005 Å and R factor = 0.054 after refinement . Hydrogen bonding and π-π stacking interactions are analyzed using programs like Mercury or OLEX2.
Q. What physicochemical characterization methods are essential for confirming the compound’s identity?
- Spectroscopy : High-resolution NMR (¹H/¹³C) to confirm substituent positions (e.g., cyclopropyl and phenyl groups) .
- Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight validation (e.g., C22H19ClFN5O4 in PubChem entries) .
- Chromatography : HPLC purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfanyl-acetamide moiety?
Statistical experimental design (DoE) is critical. For instance, fractional factorial designs can identify key variables (e.g., temperature, solvent polarity, and stoichiometry of thiol reactants). A study on thieno[2,3-d]pyrimidinones optimized yields by varying reaction time (2–24 h) and catalyst loading (piperidine, 0.5–5 mol%) . Response surface methodology (RSM) further refines optimal conditions .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Quantum mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites .
- Molecular docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., kinases or phosphatases) using crystal structures from the PDB .
- Reaction path search : ICReDD’s approach combines QM calculations and machine learning to predict feasible reaction pathways, reducing trial-and-error experimentation .
Q. How can contradictions between experimental and computational data (e.g., crystallographic vs. DFT-predicted geometries) be resolved?
- Validation : Compare torsion angles and bond lengths from SCXRD with DFT-optimized structures. For example, deviations >0.1 Å may indicate solvent effects or crystal packing forces .
- Dynamic simulations : Molecular Dynamics (MD) simulations (e.g., AMBER or GROMACS) assess conformational flexibility in solution vs. solid state .
- Error analysis : Refine computational models using higher-level basis sets (e.g., cc-pVTZ) or incorporate dispersion corrections (e.g., D3-BJ) .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Related Compounds
| Compound | Space Group | R Factor | Bond Length Discrepancy | Reference |
|---|---|---|---|---|
| Ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine | P 1 | 0.054 | 0.005 Å | |
| N-(4-chlorophenyl)-sulfanyl-acetamide | P2₁/c | 0.062 | 0.007 Å |
Q. Table 2: Optimization Parameters for Thioether Bond Formation
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Time | 2–24 h | 12 h | +35% |
| Temperature | 25–80°C | 60°C | +28% |
| Solvent | DMF, THF, EtOH | DMF | +22% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
